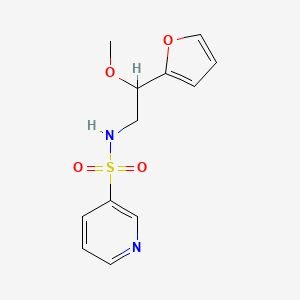

N-(2-(furan-2-yl)-2-methoxyethyl)pyridine-3-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(furan-2-yl)-2-methoxyethyl)pyridine-3-sulfonamide, also known as Fru-2-MeOE-PS, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a sulfonamide derivative that has been shown to exhibit a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.

Applications De Recherche Scientifique

Corrosion Inhibition

N-(2-(furan-2-yl)-2-methoxyethyl)pyridine-3-sulfonamide and similar compounds have been investigated for their potential as corrosion inhibitors. For instance, a study by Sappani and Karthikeyan (2014) explored the use of furan derivatives in inhibiting mild steel corrosion in sulfuric acid solutions. These inhibitors demonstrate increased efficiency with higher concentrations but decreased efficiency at higher temperatures.

Chemical Synthesis

These compounds have been used in chemical synthesis, offering new strategies for preparing furan derivatives. Cui et al. (2018) developed an efficient three-component reaction involving 1,3-dicarbonyl compounds or pyridin-2-amines with ynals and sodium benzenesulfinates, leading to sulfonylated furan or imidazo[1,2-a]pyridine derivatives (Cui, Zhu, Li, & Cao, 2018).

Antitumor Activity

This compound-related compounds have shown promise in antitumor activity. Owa et al. (2002) conducted a structure and gene expression relationship study on antitumor sulfonamides, revealing insights into drug-sensitive cellular pathways and essential pharmacophore structures (Owa, Yokoi, Yamazaki, Yoshimatsu, Yamori, & Nagasu, 2002).

Mécanisme D'action

Target of Action

It’s worth noting that compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .

Mode of Action

In the context of suzuki–miyaura coupling reactions, the process involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The suzuki–miyaura coupling reaction, which this compound may be involved in, is a key process in the synthesis of many bioactive compounds .

Action Environment

The suzuki–miyaura coupling reaction, which this compound may be involved in, is known for its exceptionally mild and functional group tolerant reaction conditions .

Propriétés

IUPAC Name |

N-[2-(furan-2-yl)-2-methoxyethyl]pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4S/c1-17-12(11-5-3-7-18-11)9-14-19(15,16)10-4-2-6-13-8-10/h2-8,12,14H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQFVXTAJXWRFNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNS(=O)(=O)C1=CN=CC=C1)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Oxan-2-yl-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B3015600.png)

![N-(2-(1H-indol-3-yl)ethyl)-2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetamide](/img/structure/B3015603.png)

![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylpyridin-2-yl)acetamide](/img/structure/B3015613.png)

methanone](/img/structure/B3015614.png)